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molecular formula C7H5BrCl2 B1268610 5-Bromo-1,3-dichloro-2-methylbenzene CAS No. 204930-37-0

5-Bromo-1,3-dichloro-2-methylbenzene

Cat. No. B1268610
M. Wt: 239.92 g/mol
InChI Key: LEXOYLCPBCBPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968585B2

Procedure details

Suspend the 3,5-dichloro-4-methylaniline in 48% HBr (5 mL) and water (5 mL) and heat with a heat gun until the mixture is near the boiling point. Cool the slurry to room temperature and then cool to 0° C. with an ice/brine bath. Add a solution of sodium nitrite (109 mg, 1.58 mmol) in water (2 mL) dropwise. After the addition is complete, stir the reaction an additional 15 min in the cold bath. Add a solution of CuBr (1.08 g, 7.53 mmol) in 48% HBr (2 mL) and heat the rapidly stirring reaction to 50° C. for 1 hour. Cool the reaction to room temperature, dilute the reaction with ethyl acetate and discard the aqueous layer. Wash the organic layer with water and brine, dry with MgSO4, filter through celite and concentrate to an orange residue. Purify the residue by silica gel chromatography eluting with hexanes to afford 164 mg (45%) of the product as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
1.08 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
45%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:10])[C:8]=1[CH3:9])N.N([O-])=O.[Na+].C(OCC)(=O)C.[BrH:21]>O>[Br:21][C:4]1[CH:6]=[C:7]([Cl:10])[C:8]([CH3:9])=[C:2]([Cl:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1C)Cl
Step Two
Name
Quantity
109 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
CuBr
Quantity
1.08 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
Br
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat with a heat gun until the mixture
TEMPERATURE
Type
TEMPERATURE
Details
cool to 0° C. with an ice/brine bath
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the reaction an additional 15 min in the cold bath
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
heat the
STIRRING
Type
STIRRING
Details
rapidly stirring
CUSTOM
Type
CUSTOM
Details
reaction to 50° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
ADDITION
Type
ADDITION
Details
dilute
WASH
Type
WASH
Details
Wash the organic layer with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with MgSO4
FILTRATION
Type
FILTRATION
Details
filter through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to an orange residue
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)Cl)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 164 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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